molecular formula C13H16N4O2S B1238685 N-(3,4-Dimethoxybenzylidene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine

N-(3,4-Dimethoxybenzylidene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine

Cat. No. B1238685
M. Wt: 292.36 g/mol
InChI Key: ABBXTWLLBXIBEJ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-N-[3-(ethylthio)-1,2,4-triazol-4-yl]methanimine is a dimethoxybenzene.

Scientific Research Applications

Pharmacological Potential

Derivatives of 1,2,4-triazole, such as N-(3,4-Dimethoxybenzylidene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine, have shown potential in pharmacological applications. Safonov (2018) explored derivatives of 1,2,4-triazole for their anti-fatigue effects. While some compounds in this series did not demonstrate anti-fatigue effects, modifications in the molecular structure led to increased actoprotective effects. For example, N-(2-chloro-6-fluorobenzylidene)-3-(nonylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine showed significant activity, exceeding the standard riboxin (Safonov, 2018).

Synthesis and Characterization

Research by Nayak and Poojary (2019) focused on the synthesis and characterization of a compound related to N-(3,4-Dimethoxybenzylidene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine. They reported successful synthesis and detailed the properties of the compound, providing insights into its structural and reactive characteristics (Nayak & Poojary, 2019).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel derivatives of 1,2,4-triazole and tested them for antimicrobial activities. These compounds, including Schiff base derivatives, demonstrated good to moderate activities against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).

Antioxidant and Enzyme Inhibitory Activities

Pillai et al. (2019) investigated Schiff bases containing 1,2,4-triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities. Their findings indicated significant inhibitory potential, comparable to reference drugs, along with potent antioxidant properties (Pillai et al., 2019).

Industrial Applications

Nazarov et al. (2022) provided a comprehensive review on the industrial use of 3- and 4-amino-1,2,4-triazoles, including derivatives similar to N-(3,4-Dimethoxybenzylidene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine. They highlighted its applications in agriculture, medicine, and high-energy substances, emphasizing the versatility and reactivity of these compounds in various industrial sectors (Nazarov et al., 2022).

properties

Product Name

N-(3,4-Dimethoxybenzylidene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H16N4O2S/c1-4-20-13-16-14-9-17(13)15-8-10-5-6-11(18-2)12(7-10)19-3/h5-9H,4H2,1-3H3/b15-8+

InChI Key

ABBXTWLLBXIBEJ-OVCLIPMQSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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